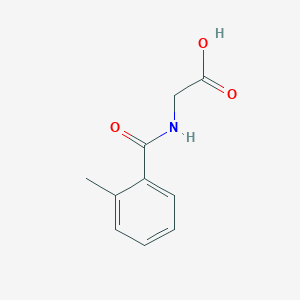

2-Methylhippuric Acid

Descripción

Propiedades

IUPAC Name |

2-[(2-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194818 | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42013-20-7 | |

| Record name | 2-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-toluoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J043BCI40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Schotten-Baumann Acylation Reaction

The Schotten-Baumann reaction is the most widely used method for synthesizing 2-MHA. This two-phase reaction involves the acylation of glycine with 2-methylbenzoyl chloride under alkaline conditions. The procedure is as follows:

-

Reagents :

-

2-Methylbenzoyl chloride (1.0 equiv)

-

Glycine (1.2 equiv)

-

Sodium hydroxide (10% w/v aqueous solution)

-

Diethyl ether or ethyl acetate (solvent for extraction)

-

-

Procedure :

-

Glycine is dissolved in sodium hydroxide solution, and 2-methylbenzoyl chloride is added dropwise with vigorous stirring at 0–5°C.

-

The mixture is stirred for 4–6 hours at room temperature.

-

The product is extracted with ethyl acetate, acidified to pH 2–3 with HCl, and recrystallized from ethanol-water.

-

-

Yield and Purity :

Table 1: Optimization of Schotten-Baumann Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Higher yields at lower temps |

| Molar Ratio (Glycine:Acid Chloride) | 1.2:1 | Prevents diacylation |

| Solvent System | Ethyl acetate/Water | Efficient phase separation |

Solid-Phase Synthesis

Recent advancements include solid-phase synthesis using resin-bound glycine. This method minimizes side reactions and simplifies purification:

-

Resin Activation :

-

Wang resin is functionalized with Fmoc-glycine.

-

-

Acylation :

-

2-Methylbenzoic acid is activated with DCC/HOBt and coupled to the resin.

-

-

Cleavage :

Advantages :

-

Reduced purification steps.

-

Scalable for industrial production.

Enzymatic Synthesis Pathways

Glycine N-Acyltransferase (GNAT)-Mediated Synthesis

2-MHA is naturally synthesized in humans via GNAT, which catalyzes the conjugation of glycine with 2-methylbenzoic acid. In vitro enzymatic synthesis is performed as follows:

-

Reagents :

-

2-Methylbenzoyl-CoA (1.0 mM)

-

Glycine (5.0 mM)

-

Recombinant human GNAT (0.1 mg/mL)

-

Tris-HCl buffer (pH 8.0)

-

-

Procedure :

Kinetic Parameters :

Table 2: Comparative Kinetic Data for GNAT Substrates

| Substrate | (mM) | (s) |

|---|---|---|

| This compound | 4.3 ± 0.3 | 7.9 ± 0.3 |

| Hippuric acid | 0.86 ± 0.02 | 4.9 ± 0.05 |

| 4-Chlorohippuric acid | 0.62 ± 0.04 | 4.1 ± 0.1 |

Purification and Analytical Methods

Liquid-Liquid Extraction (LLE)

Post-synthesis purification employs LLE to isolate 2-MHA from reaction byproducts:

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis uses reverse-phase HPLC:

-

Column : C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile:0.1% formic acid (60:40 v/v)

-

Flow Rate : 1.0 mL/min

Table 3: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Retention Time | 6.8 ± 0.2 min |

| Linearity (R) | 0.9995 |

| LOD | 0.1 μg/mL |

| LOQ | 0.3 μg/mL |

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis generates significant ethyl acetate waste. Closed-loop solvent recovery systems reduce environmental impact and costs.

Regulatory Compliance

Synthetic 2-MHA must meet USP-NF standards for residual solvents (<500 ppm ethyl acetate) and heavy metals (<10 ppm).

Emerging Technologies

Microfluidic Continuous-Flow Synthesis

Microreactors enhance heat transfer and mixing efficiency, achieving 95% yield in 10 minutes:

-

Reactor Type : Silicon-glass chip reactor

-

Residence Time : 10 min

-

Temperature : 25°C

Análisis De Reacciones Químicas

Tipos de Reacciones

La dehidrocostuslactona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La dehidrocostuslactona se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la dehidrocostuslactona en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en la dehidrocostuslactona por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la dehidrocostuslactona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según el producto deseado y pueden incluir diferentes solventes, temperaturas y catalizadores .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de la dehidrocostuslactona incluyen varios derivados oxidados y reducidos, así como compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Toxicological Applications

Biomarker for Xylene Exposure

2-MHA is primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used as a solvent in industrial applications. When individuals are exposed to xylene, their bodies metabolize it into 2-MHA, which can be detected in urine. This property makes it a valuable biomarker for assessing occupational exposure to xylene.

- Case Study: Acute Xylene Poisoning

A study reported two cases of acute xylene poisoning in young adults who inhaled paint thinner containing xylene. Urinary levels of 2-MHA were measured at 2.57 and 2.68 g/g creatinine, significantly exceeding the Biological Exposure Index (BEI) of 1.5 g/g creatinine set by health authorities. These findings confirmed the diagnosis of xylene poisoning and highlighted the utility of 2-MHA as a diagnostic tool in clinical settings .

Clinical Diagnostics

Assessment of Metabolic Disorders

In addition to its role in toxicology, 2-MHA serves as an indicator of metabolic disturbances related to mitochondrial fatty acid beta-oxidation disorders. Elevated levels of 2-MHA can be indicative of specific metabolic dysfunctions.

- Organic Acid Testing

Organic acid testing is increasingly utilized in functional medicine to evaluate metabolic health. The measurement of 2-MHA in urine can provide insights into a patient's metabolic status, helping clinicians tailor treatment plans based on individual needs .

Environmental Health Studies

Monitoring Environmental Exposures

Research has shown that elevated levels of 2-MHA can correlate with exposure to volatile organic compounds (VOCs), which are linked to adverse respiratory outcomes. Monitoring urinary concentrations of 2-MHA can therefore serve as an effective method for assessing environmental health risks associated with VOC exposure.

- Study on VOCs and Lung Health

A study indicated that individuals with higher urinary levels of volatile organic compound metabolites, including 2-MHA, exhibited reduced lung function, underscoring the importance of monitoring these biomarkers in occupational health assessments .

Metabolic Research

Role in Gut Microbiota Studies

Emerging research suggests that 2-MHA may also play a role in understanding gut microbiota composition and its effects on metabolic health. As a product of microbial metabolism, changes in the levels of 2-MHA could reflect alterations in gut microbiota due to dietary changes or metabolic disorders.

- Case Study: Dietary Influences on Metabolism

In a study examining the effects of diet on metabolic health, researchers found that variations in urinary levels of 2-MHA corresponded with dietary patterns and gut microbiota diversity, suggesting its potential use as a biomarker for assessing dietary impacts on metabolism .

Data Table: Summary of Applications

Mecanismo De Acción

La dehidrocostuslactona ejerce sus efectos a través de múltiples mecanismos, que incluyen:

- Modulación de las Vías de la Quinasa de Proteínas Activada por Mitógeno p38 (MAPK) y el Factor Nuclear-kappa B (NF-κB) : La dehidrocostuslactona inhibe la fosforilación de la p38 MAPK y la activación de NF-κB, lo que da como resultado una reducción de la inflamación y la polarización de los macrófagos .

Inhibición del Transductor de Señales y Activador de la Transcripción 3 (STAT3): La dehidrocostuslactona inhibe la activación de STAT3, lo que lleva a una disminución de la proliferación celular y un aumento de la apoptosis.

Inducción de la Apoptosis: La dehidrocostuslactona promueve la apoptosis al aumentar la activación de las caspasas y mejorar la escisión de la poli(ADP-ribosa) polimerasa (PARP).

Comparación Con Compuestos Similares

Structural and Metabolic Differences

2MHA belongs to the methylhippuric acid family, which includes 3-methylhippuric acid (3MHA) and 4-methylhippuric acid (4MHA) , metabolites of m-xylene and p-xylene, respectively. These isomers differ in the position of the methyl group on the benzene ring:

- 2MHA : Ortho-methyl substitution.

- 3MHA : Meta-methyl substitution.

- 4MHA : Para-methyl substitution.

Structural differences influence their physicochemical properties, such as polarity and solubility, affecting analytical detection and biological interactions. For example, 2MHA’s ortho-methyl group may sterically hinder enzymatic processing compared to 3MHA and 4MHA .

Analytical Differentiation

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying methylhippuric acids. Key analytical distinctions include:

- Isotopic Labeling: Deuterated (²H) and non-deuterated (¹³C, ¹⁵N) stable isotope-labeled internal standards (SIL-ISs) are used to improve accuracy. For 2MHA, 2MHA-[²H₇] and 2MHA-[¹³C₆] show comparable performance, while 3MHA/4MHA require different labels (e.g., 4MHA-[¹³C₂-¹⁵N]) due to structural nuances .

- Chromatographic Separation : Reverse-phase HPLC effectively resolves 2MHA from 3MHA and 4MHA, which often co-elute due to their structural similarity .

- Mass Spectra : Unique fragmentation patterns in MS/MS enable differentiation. For example, 2MHA exhibits a base peak at m/z 91 (methylbenzoyl fragment), whereas 3MHA/4MHA show distinct fragmentation .

Exposure Assessment

- 2MHA : Strongly associated with o-xylene exposure from paint use (β = 0.21, p < 0.001) .

- 3MHA + 4MHA : Combined biomarkers for m/p-xylene exposure, linked to industrial solvents and tobacco smoke .

Health Outcomes

Metabolic Pathway Involvement

- 2MHA: Linked to amino acid metabolism (KEGG pathways) and gut microbiota interactions (e.g., positive correlation with Alistipes and Roseburia) .

- 3MHA + 4MHA : Associated with carbohydrate and lipid metabolism dysregulation .

Comparative Pharmacokinetics

Actividad Biológica

2-Methylhippuric acid (2-MHA) is an acyl glycine derivative primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used in industrial solvents and paints. It serves as a biomarker for exposure to xylene and is also implicated in various metabolic processes. This article explores the biological activity of 2-MHA, focusing on its metabolic pathways, clinical significance, and implications for health.

Metabolic Pathways

2-MHA is synthesized in the body through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine and CoA. The primary metabolic pathway can be summarized as follows:

In this case, xylene undergoes biotransformation in the liver, leading to the production of 2-MHA. Elevated levels of 2-MHA in urine can indicate increased exposure to xylene or disturbances in mitochondrial fatty acid beta-oxidation, making it a valuable marker in clinical diagnostics .

Biomarker for Xylene Exposure

The measurement of urinary 2-MHA is crucial for assessing occupational exposure to xylene. Studies have shown that workers exposed to xylene exhibit significantly higher levels of 2-MHA compared to unexposed individuals. For instance, a study involving workers from various industries reported elevated urinary levels of 2-MHA, correlating with environmental exposure to xylene .

Implications in Metabolic Disorders

In addition to its role as a biomarker for xylene exposure, 2-MHA is linked to several metabolic disorders. Its excretion can increase in conditions such as phenylketonuria and other inborn errors of metabolism that affect fatty acid oxidation. This makes it a potential indicator for monitoring metabolic health .

Research Findings

Recent studies have focused on optimizing analytical methods for quantifying 2-MHA in biological samples. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) have been employed to enhance the accuracy of measurements. For example, a comparative study highlighted significant biases in urinary 2-MHA results based on the internal standards used during analysis .

Case Studies

- Occupational Health Study : A study conducted on workers in an automobile factory revealed that those exposed to solvents had markedly higher urinary levels of 2-MHA, suggesting a direct correlation between solvent exposure and increased metabolite levels .

- Acute Poisoning Incident : In cases of acute pesticide poisoning involving xylene ingestion, urinary levels of 2-MHA peaked within hours post-exposure, providing critical information for emergency response and treatment protocols .

Data Tables

Q & A

Q. What are the primary analytical methods for detecting and quantifying 2-methylhippuric acid (2MHA) in biological samples?

- Methodological Answer : 2MHA is commonly quantified using high-performance liquid chromatography with diode-array detection (HPLC-DAD) or liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) . For HPLC-DAD, validated protocols involve gradient elution with UV detection at 254 nm, achieving a linear range of 1–100 µg/mL and reproducibility with ≤1.15% relative standard deviation (RSD) for retention times . LC-ESI-MS-MS methods utilize stable isotope-labeled internal standards (SIL-ISs), such as 2MHA-[13C6], to mitigate matrix effects and enhance precision . Urinary normalization (e.g., creatinine adjustment) is critical for exposure studies .

Q. How does 2MHA serve as a biomarker for xylene exposure in occupational and environmental health studies?

- Methodological Answer : 2MHA is a specific metabolite of o-xylene, formed via glycine conjugation mediated by glycine N-acyltransferase (GLYAT) . Exposure assessment involves measuring urinary 2MHA levels, often exceeding the 95th percentile in populations near industrial sites . Studies correlate elevated 2MHA with respiratory uptake of xylene vapors, requiring air sampling validation (e.g., 6–8 hour personal monitors) to confirm source attribution . Confounding factors, such as dietary sources of methylated aromatic compounds, must be controlled .

Q. What enzymatic pathways are involved in the metabolism of 2MHA?

- Methodological Answer : The mitochondrial enzyme GLYAT (gene ID: Q6IB77) catalyzes the conjugation of o-toluic acid (a xylene metabolite) with glycine to form 2MHA . This detoxification pathway prioritizes benzoyl-CoA as an acyl donor, with kinetic studies showing substrate specificity for aromatic acids over aliphatic ones . Knockout models or GLYAT inhibition assays can elucidate metabolic bottlenecks in xenobiotic processing .

Advanced Research Questions

Q. How can researchers validate the accuracy of 2MHA quantification in complex biological matrices?

- Methodological Answer : Validation requires multi-step calibration:

- Linearity : Test across physiologically relevant concentrations (e.g., 0.1–200 µg/mL) with R² ≥ 0.99 .

- Precision : Intra- and inter-day RSD ≤ 15% for retention times and peak areas .

- Recovery : Spike-and-recovery experiments in urine (target: 85–115% recovery) .

- Matrix Effects : Compare SIL-IS responses in solvent vs. biological matrices; deuterated ISs reduce ion suppression in LC-MS .

Q. What strategies mitigate matrix effects in LC-ESI-MS-MS analysis of 2MHA?

- Methodological Answer : Matrix effects arise from co-eluting urinary metabolites (e.g., hippuric acid isomers). Solutions include:

- Isotope Dilution : Use 13C- or 2H-labeled 2MHA to correct for signal suppression/enhancement .

- Chromatographic Optimization : Hypercarb columns improve separation of polar metabolites, reducing interference .

- Sample Cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges minimizes contaminants .

Q. How do 2MHA levels correlate with gut microbiota composition in metabolic syndrome studies?

- Methodological Answer : Metabolomics studies link elevated 2MHA with dysbiosis. For example, 2MHA positively correlates with Alistipes and Roseburia spp. (associated with anti-inflammatory effects) and negatively with Escherichia-Shigella (pro-inflammatory) . Multi-omics integration (16S rRNA sequencing + untargeted metabolomics) identifies microbial taxa driving 2MHA production, with statistical adjustments for confounders like diet .

Q. What experimental approaches resolve discrepancies in isomer-specific quantification (e.g., 2MHA vs. 4MHA)?

- Methodological Answer : Isomeric interference is addressed via:

- Chromatographic Resolution : Use of pentafluorophenyl columns enhances separation of methylhippurate isomers .

- MS/MS Fragmentation : Monitor unique precursor-to-product ion transitions (e.g., 2MHA: m/z 194→148 vs. 4MHA: m/z 194→132) .

- Synthetic Standards : Co-elute patient samples with pure 2MHA and 4MHA reference materials .

Q. How do confounding variables (e.g., genetic polymorphisms) impact 2MHA-based exposure assessments?

- Methodological Answer : GLYAT polymorphisms (e.g., rs6482997) reduce enzymatic activity by up to 40%, leading to underestimation of xylene exposure in slow metabolizers . Cohort studies should genotype participants and stratify analyses. Additionally, urinary creatinine normalization accounts for renal function variability .

Q. What methodologies elucidate the role of 2MHA in endogenous metabolic networks?

- Methodological Answer : Stable isotope tracing (e.g., 13C-labeled xylene) tracks 2MHA flux in vitro. Knockdown models (siRNA-GLYAT) or CRISPR-Cas9-edited cell lines validate enzyme dependency . Metabolome-wide association studies (MWAS) correlate 2MHA with oxidative stress markers (e.g., SOD, MDA) .

Q. How are large-scale biomonitoring studies (e.g., NHANES) designed to ensure 2MHA data reliability?

- Methodological Answer :

NHANES protocols standardize: - Sampling : First-morning urine collection to minimize diurnal variation .

- Quality Control : Batch-wise analysis with internal standards and blinded replicates to monitor inter-lab variability .

- Data Adjustment : Covariate-adjusted regression models account for age, BMI, and smoking status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.